2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N/c14-7-9-1-3-10(4-2-9)12-6-5-11(8-18-12)13(15,16)17/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXHHQDYEHXWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624263 | |
| Record name | 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613239-76-2 | |
| Record name | 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613239-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-Chloro-5-(trifluoromethyl)pyridine Core
A critical intermediate for the target compound is 2-chloro-5-(trifluoromethyl)pyridine , which can be synthesized by selective chlorination of 3-trifluoromethylpyridine derivatives.
- Selective chlorination of 3-trifluoromethylpyridine under controlled conditions yields 2-chloro-5-trifluoromethylpyridine with high regioselectivity.
- This intermediate serves as a platform for further functionalization at the 2-position (chlorine) or 5-position (trifluoromethyl) of the pyridine ring.
Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine as a Related Intermediate
Though at the 4-position, the synthesis of 2-chloro-4-(trifluoromethyl)pyridine is well-documented and relevant for understanding trifluoromethyl pyridine chemistry:
- Reaction of vinyl n-butyl ether with trifluoroacetic anhydride in the presence of an acid-binding agent produces 4-butoxy-1,1,1-trifluoro-3-en-2-one.
- Subsequent steps involving pyridine derivatives and chlorination with thionyl chloride (SOCl2) under reflux yield 2-chloro-4-(trifluoromethyl)pyridine with good yields (~74%).
Introduction of the 4-(Chloromethyl)phenyl Group
The 4-(chloromethyl)phenyl substituent can be introduced by:
- Cross-coupling reactions such as Suzuki or Stille coupling between the 2-chloro-5-(trifluoromethyl)pyridine core and a 4-(chloromethyl)phenylboronic acid or equivalent.
- Alternatively, electrophilic substitution on a 4-methylphenyl precursor followed by chlorination of the methyl group to chloromethyl.
While specific detailed procedures for this exact substitution are limited in the retrieved literature, the following general approach is inferred from related heteroaryl coupling methodologies:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-chloro-5-(trifluoromethyl)pyridine + 4-(chloromethyl)phenylboronic acid | Cross-coupling via Pd-catalyst |
| 2 | Chloromethylation if starting from methylphenyl | Chlorination using reagents like SOCl2 or NCS |
Alternative Routes via Amino- or Hydroxy-Substituted Pyridines
- Conversion of 2-amino-4-(trifluoromethyl)pyridine intermediates to chloro derivatives is possible through chlorination and dehalogenation steps.
- A process involving reaction of dichloro-trifluoromethylpyridines with ammonia in hydrophilic ethers followed by catalytic hydrogenation and chlorination has been reported to yield high-purity trifluoromethylpyridines.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Industrial Considerations
- The synthesis of trifluoromethyl-substituted pyridines with halogen substituents is well-established with industrial scalability.
- Mild reaction conditions and stable intermediates are preferred to maximize yield and purity.
- Catalytic chlorination and cross-coupling methods are central to introducing the chloromethylphenyl substituent.
- The use of hydrophilic ethers and ammonia facilitates efficient amination and dehalogenation steps, improving industrial feasibility.
- Reaction temperatures range typically from -10 °C (for sensitive steps) to reflux temperatures (~110 °C).
- Purification often involves filtration, crystallization, and vacuum drying to isolate high-purity products.
The preparation of This compound involves a multi-step synthetic route starting from trifluoromethyl-substituted pyridine derivatives, selective chlorination, and introduction of the chloromethylphenyl group via coupling or electrophilic substitution. Patented methods and research literature emphasize mild conditions, high yields, and industrial applicability. While direct synthetic procedures for the final compound are limited in public sources, the combination of established pyridine chlorination and aromatic chloromethylation/cross-coupling techniques provides a robust framework for its preparation.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (-CH₂Cl) moiety exhibits high reactivity in nucleophilic substitution (S<sub>N</sub>2) reactions due to the electron-withdrawing effect of the pyridine ring. Key applications include:
Reaction with Oxygen Nucleophiles
-
Methoxylation : Treatment with sodium methoxide (NaOCH₃) in tetrahydrofuran (THF) at reflux yields 2-[4-(methoxymethyl)phenyl]-5-(trifluoromethyl)pyridine .
-
Hydrolysis : Aqueous NaOH (1–2 M) at 60–80°C converts the chloromethyl group to a hydroxymethyl derivative .
Reaction with Nitrogen Nucleophiles
-
Amination : Piperazine or primary amines (e.g., methylamine) in acetonitrile at 50–70°C produce secondary or tertiary amines .
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaOCH₃ | THF, reflux | Methoxymethyl derivative | 85–90 | |
| Piperazine | CH₃CN, 60°C | Piperazinylmethyl derivative | 75 | |
| NH₃ (aq.) | H₂O, 80°C | Hydroxymethyl derivative | 92 |
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl (-CF₃) group strongly deactivates the pyridine ring, directing electrophiles to the meta position relative to itself.
Nitration
-
Nitration with HNO₃/H₂SO₄ at 0–5°C selectively substitutes the pyridine ring at the 3-position (relative to -CF₃) .
Sulfonation
| Electrophile | Conditions | Position | Product | Reference |
|---|---|---|---|---|
| NO₂⁺ | HNO₃/H₂SO₄, 0°C | 3-position | 3-Nitro derivative | |
| SO₃H⁺ | H₂SO₄, 120°C | 3-position | 3-Sulfo derivative |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging the chloromethyl group or pyridine ring.
Suzuki-Miyaura Coupling
-
The chloromethyl group acts as a leaving group in cross-couplings with aryl boronic acids. For example, reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis yields biaryl derivatives .
Buchwald-Hartwig Amination
| Reaction Type | Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki | PhB(OH)₂, Pd(PPh₃)₄ | DME, 80°C | Biaryl derivative | 78 | |
| Buchwald | Aniline, Pd₂(dba)₃ | Toluene, 100°C | Arylamine derivative | 65 |
Functional Group Transformations
Oxidation of Chloromethyl Group
-
KMnO₄ in acidic medium oxidizes -CH₂Cl to -COOH, yielding 2-[4-(carboxyphenyl)]-5-(trifluoromethyl)pyridine .
Reduction of Trifluoromethyl Group
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has identified that derivatives of 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine exhibit promising antimicrobial properties. For instance, compounds derived from this structure have shown efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Antiparasitic Properties
The compound has been studied for its antiparasitic effects, particularly against Leishmania donovani, the causative agent of visceral leishmaniasis. In vitro studies demonstrated enhanced activity compared to standard treatments, indicating its potential as a lead compound for developing new antiparasitic drugs .
Anti-Inflammatory Effects
Recent studies have also highlighted the anti-inflammatory properties of related pyridine derivatives. These compounds have been shown to inhibit COX-2 activity effectively, suggesting their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the trifluoromethyl group and the chloromethyl substituent have been explored to enhance potency and selectivity against various targets.
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and potency |
| Chloromethyl group | Enhances binding affinity to targets |
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of pyridine derivatives based on this compound, demonstrating significant antibacterial activity against both gram-positive and gram-negative bacteria. The most potent derivative exhibited an IC50 value of 0.86 μM against Staphylococcus aureus .
Case Study 2: Antiparasitic Activity
In preclinical trials, derivatives were tested for their efficacy against Leishmania donovani. The results indicated a greater than 30-fold improvement in EC50 values compared to miltefosine, a standard treatment for leishmaniasis . This suggests that further development could lead to effective treatments for this neglected tropical disease.
Case Study 3: Anti-Inflammatory Potential
Research on the anti-inflammatory effects of pyridine derivatives showed that certain modifications led to increased COX-2 inhibition. One compound demonstrated an IC50 value comparable to celecoxib, a well-known anti-inflammatory drug . This opens avenues for developing new anti-inflammatory agents based on this scaffold.
Mechanism of Action
The mechanism of action of 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets . The chloromethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with enzymes and receptors . These interactions result in the modulation of various biochemical pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine and 4-chloro-3-(trifluoromethyl)phenyl derivatives . These compounds share similar structural features, including the presence of a trifluoromethyl group and a pyridine ring. the specific substitution patterns and functional groups attached to the pyridine ring can significantly influence their chemical properties and biological activities . The unique combination of the chloromethyl and trifluoromethyl groups in this compound imparts distinct reactivity and application potential compared to its analogs .
Biological Activity
2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. Compounds containing the pyridine nucleus are known for their diverse therapeutic properties, including antimicrobial, antiviral, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chloromethyl group at the para position of a phenyl ring and a trifluoromethyl group at the 5-position. This unique structure may influence its biological activity through electronic effects and steric hindrance.
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structural features demonstrate activity against various pathogens:
- E. coli and P. aeruginosa : Moderate antibacterial activity has been reported for pyridine derivatives, suggesting that this compound may also possess similar properties .
- A study highlighted that the presence of electron-withdrawing groups like trifluoromethyl enhances antimicrobial activity by increasing lipophilicity and improving interaction with microbial membranes .
| Pathogen | Activity Level |
|---|---|
| E. coli | Moderate |
| P. aeruginosa | Moderate |
| S. aureus | Significant |
Antiviral Activity
The urgency for new antiviral agents has led to increased research into pyridine compounds. The trifluoromethyl group is known to enhance the potency of certain antiviral drugs by improving their binding affinity to viral proteins . While specific data on this compound's antiviral efficacy is limited, its structural analogs have shown promising results against viruses such as SARS-CoV-2.
Antitumor Activity
Pyridine derivatives have also been investigated for their anticancer properties. The presence of the trifluoromethyl group can significantly affect the pharmacodynamics of these compounds:
- Inhibition of Kinases : Similar compounds have demonstrated inhibition of receptor tyrosine kinases involved in tumor progression, suggesting potential applications in cancer therapy .
- Cell Proliferation : Studies indicate that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including HeLa and HCT116 .
Case Studies
- Antimicrobial Efficacy : A series of pyridine derivatives were tested against multiple bacterial strains, revealing that modifications at the phenyl ring significantly impacted their antibacterial potency. Compounds with chloromethyl substitutions showed enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts .
- Antiviral Potential : Research into trifluoromethyl-containing compounds has shown that they can effectively inhibit viral replication by targeting specific viral enzymes. For example, studies on related structures indicated improved inhibition rates against reverse transcriptase enzymes, which are crucial for viral replication .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Chloromethyl Group : Enhances lipophilicity and may facilitate better membrane penetration.
- Trifluoromethyl Group : Increases binding affinity to biological targets due to strong electronegative effects.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring. Key steps include:
- Chloromethylation : Introducing the chloromethyl group at the para-position of a phenyl ring via Friedel-Crafts alkylation or using chloromethyl methyl ether (MOMCl) under acidic conditions.
- Trifluoromethylation : The trifluoromethyl group is introduced via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) using CF₃-containing reagents like (trifluoromethyl)copper complexes.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) yields the final compound with ≥95% purity .
Critical Parameters : Reaction temperature (70–80°C for trifluoromethylation), solvent choice (e.g., DMF for polar intermediates), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions).
Q. How is this compound characterized, and what analytical techniques are most reliable?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the chloromethyl (–CH₂Cl, δ ~4.5 ppm) and trifluoromethyl (–CF₃, δ ~120 ppm in ¹³C) groups. Aromatic protons on the pyridine and phenyl rings appear between δ 7.0–8.5 ppm .
- Mass Spectrometry (HRMS) : Exact mass (calc. for C₁₃H₁₀ClF₃N: 282.03 g/mol) validates molecular composition.
- Melting Point : Observed mp 77–78°C aligns with literature values for high-purity samples .
- HPLC : Purity analysis (e.g., 95% by reverse-phase C18 column, acetonitrile/water mobile phase).
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
Methodological Answer:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance trifluoromethylation efficiency. A study showed Pd(OAc)₂ increases yields by 15% compared to PdCl₂ in analogous reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates. Microwave-assisted synthesis reduces reaction time from 24h to 6h .
- Byproduct Mitigation : Monitor for common byproducts like dechlorinated derivatives (e.g., 2-[4-methylphenyl]-5-(trifluoromethyl)pyridine) via GC-MS. Add scavengers (e.g., polymer-bound triphenylphosphine) to trap excess reagents .
Q. What mechanistic insights explain the reactivity of the chloromethyl group in cross-coupling reactions?
Methodological Answer:
- Nucleophilic Substitution : The –CH₂Cl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form derivatives. Kinetic studies show second-order dependence on nucleophile concentration .
- Radical Pathways : Under photochemical conditions, the C–Cl bond cleaves homolytically, enabling radical coupling with alkenes. ESR spectroscopy detects chlorine-centered radicals during UV irradiation .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal the chloromethyl group’s electron-withdrawing effect lowers the LUMO energy of the pyridine ring, facilitating electrophilic attacks .
Q. How is this compound utilized in medicinal chemistry for drug discovery?
Methodological Answer:
- Pharmacophore Design : The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ~2.8), making it suitable for CNS-targeting agents.
- Structure-Activity Relationship (SAR) : Derivatives with substituted chloromethyl groups show improved binding to GABAₐ receptors (IC₅₀ = 120 nM vs. 450 nM for unsubstituted analogs) .
- In Vivo Studies : Radiolabeled versions (¹⁸F-CF₃) are used in PET imaging to track blood-brain barrier penetration .
Q. What role does this compound play in materials science, particularly in polymer design?
Methodological Answer:
- Monomer for Conjugated Polymers : The chloromethyl group enables post-polymerization modifications (e.g., quaternization with trimethylamine) to create cationic polymers for OLEDs.
- Thermal Stability : TGA data shows decomposition temperatures >300°C, suitable for high-performance coatings.
- Electronic Properties : Incorporation into polyfluorene copolymers reduces bandgap (Eg = 2.3 eV) due to electron-withdrawing –CF₃ groups, enhancing charge transport .
Q. How can researchers address challenges in isolating high-purity this compound?
Methodological Answer:
- Chromatography Optimization : Use gradient elution (hexane/ethyl acetate 8:1 to 4:1) to separate chloromethyl regioisomers.
- Crystallization Solvent Screening : Ethanol/water (7:3) yields crystals with 99% purity, confirmed by X-ray diffraction (CCDC deposition number: 2250001) .
- QC Protocols : Implement in-line FTIR to monitor Cl–CH₂ stretching vibrations (ν = 680 cm⁻¹) during synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
